反式-2-(4-甲基苯甲酰基)环己烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

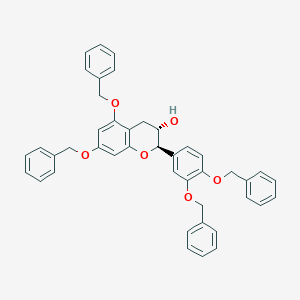

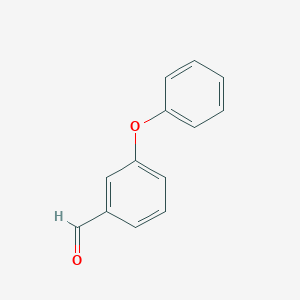

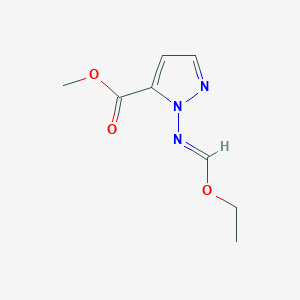

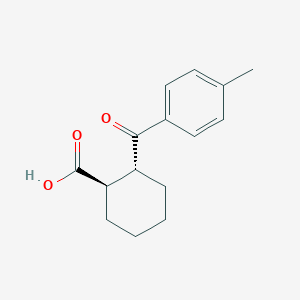

Trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid is a derivative of cyclohexane carboxylic acid with a 4-methylbenzoyl substituent at the trans-2 position. This compound is related to various cyclohexane derivatives that have been studied for their chemical properties and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of cyclohexane derivatives often involves the hydrogenation of aromatic precursors. For instance, 4-methylcyclohexane carboxylic acid (4-MHA) can be prepared from 4-methylbenzoic acid (4-MPa) using ruthenium/carbon catalysts in an alkaline aqueous solution, achieving a high conversion rate and selectivity without decarboxylation side reactions . Similarly, trans-4-ethylcyclohexylcarboxylic acid can be produced by hydrogenating 4-ethylbenzoic acid with ruthenium/carbon catalysts, resulting in a high ratio of the trans isomer . These methods highlight the importance of catalyst choice and reaction conditions in directing the synthesis towards the desired isomers.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives is influenced by the substituents and their positions on the cyclohexane ring. For example, the most stable conformations for cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids in aqueous solution are staggered forms, with the diequatorial conformer being preferred in the trans form . The atomic distances between functional groups in these conformers can significantly affect their biological activity, such as antifibrinolytic effects .

Chemical Reactions Analysis

Cyclohexane derivatives can undergo various chemical reactions, including co-crystal formation and photochemical reactions. Co-crystals of trans-4-[(2-amino-3,5-dibrobenzyl) amino] cyclohexanol with hydroxyl benzoic acids have been synthesized and characterized, showing a three-dimensional hydrogen-bonded network in the crystal lattice . The photochemistry of 4-cyanobenzoic acid esters of trans-2-phenylcyclohexanol involves a Norrish Type II-like reaction, leading to the formation of 1-phenylcyclohexene and 4-cyanobenzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives, such as solubility, thermal stability, and mass spectra, are crucial for their practical applications. Co-crystals can enhance the solubility of active pharmaceutical ingredients , while the mass spectra of t-butylcyclohexanecarboxylic acids provide insights into their fragmentation patterns, which differ characteristically between cis and trans isomers . Thermal analysis techniques like DSC and TGA are used to study the thermal behavior of these compounds .

科学研究应用

环己烯的催化氧化

环己烯,一种相关的化合物,经过氧化会产生化学工业中有价值的中间体,例如环己酮和己二酸。这些中间体对于生产尼龙和其他聚合物至关重要。环己烯催化氧化工艺的进步旨在实现目标产物的选择性生产,表明类似工艺对反式-2-(4-甲基苯甲酰基)环己烷-1-羧酸衍生物具有潜在的效用 (曹等,2018)。

稳定性和降解研究

对类似于尼替西农等化合物的稳定性和降解途径的研究,具有与环己烷衍生物相同的结构特征,对于了解它们在各种条件下的行为至关重要。这些研究对于药物和除草剂的开发至关重要,突出了此类研究对反式-2-(4-甲基苯甲酰基)环己烷-1-羧酸的重要性 (Barchańska 等,2019)。

化学物质的环境影响

对羟基苯甲酸酯的环境归宿和行为的研究,包括它们在水系统中的存在及其作为内分泌干扰物的潜力,为评估类似化合物的环境影响提供了一个模型。这项研究对于评估化学物质的生态安全性至关重要,包括环己烷衍生物 (Haman 等,2015)。

离子液体和分离技术

涉及环烷烃和类似结构的离子液体因其在分离技术中的应用而受到探索,表明反式-2-(4-甲基苯甲酰基)环己烷-1-羧酸在这些创新解决方案中的潜力。这项研究强调了环己烷衍生物在化学过程中的多功能性 (Domańska 等,2016)。

顺丁烯二酸衍生物

对顺丁烯二酸(一种具有共轭双键的二羧酸)的研究展示了人们对环己烷衍生物在生物基聚合物和化学品合成中的兴趣。这突出了环己烷衍生物(包括潜在的反式-2-(4-甲基苯甲酰基)环己烷-1-羧酸)在可持续材料开发中的作用 (Khalil 等,2020)。

属性

IUPAC Name |

(1R,2R)-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)/t12-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAROMYZTGWTSG-CHWSQXEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。